2-[4-(4-fluorophenyl)piperazin-1-yl]-7-(4-methylphenyl)thieno[3,2-d]pyrimidin-4(3H)-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
This compound is a novel inhibitor of Equilibrative Nucleoside Transporters (ENTs), which play a vital role in nucleotide synthesis, regulation of adenosine function, and chemotherapy .
Molecular Structure Analysis
The molecular structure of this compound is complex, with a fluorophenyl moiety next to a piperazine ring, a methylphenyl group, and a thieno[3,2-d]pyrimidin-4(3H)-one core .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound include a molecular weight of 420.5024432 and a molecular formula of C23H21FN4OS . Other properties such as density, boiling point, melting point, and flash point are not available .科学的研究の応用
Synthesis and Antimicrobial Evaluation
- Compounds related to "2-[4-(4-fluorophenyl)piperazin-1-yl]-7-(4-methylphenyl)thieno[3,2-d]pyrimidin-4(3H)-one" have been synthesized and evaluated for their antimicrobial activity. For example, dithiocarbamate derivatives bearing thiazole/benzothiazole rings were synthesized and tested against microorganism strains, showing high antimicrobial activity in some cases (Yurttaş et al., 2016).
Antitumor and Antiproliferative Activities
- Several studies have focused on the synthesis and evaluation of derivatives for their antitumor and antiproliferative activities. For instance, pyrimidinyl pyrazole derivatives and related compounds have been shown to exhibit potent cytotoxicity against tumor cell lines (Naito et al., 2005). Another study synthesized 2-methyl-3-(2-piperazin-1-yl-ethyl)-pyrido[1,2-a]pyrimidin-4-one derivatives, showing good antiproliferative effect against human cancer cell lines (Mallesha et al., 2012).
Pharmacokinetic and Drug Metabolism Studies
- Research has also been conducted on the metabolism and pharmacokinetics of compounds with similar structures, aiming to identify metabolic pathways and potential applications in treating diseases such as chronic myelogenous leukemia. For example, a study on flumatinib, a novel antineoplastic tyrosine kinase inhibitor, identified its main metabolites in chronic myelogenous leukemia patients (Gong et al., 2010).
Targeted Therapeutic Applications
- The targeted inhibition of specific biological pathways is a key focus in the development of new therapeutic agents. For instance, GDC-0980, a potent inhibitor of phosphatidylinositol 3-kinase and mammalian target of rapamycin, has been assessed for its efficacy in cancer models, highlighting the potential for clinical application in treating cancers (Salphati et al., 2012).
作用機序
Mode of Action
Given the presence of a piperazine ring, which is a common structural motif found in many pharmaceuticals , it is possible that the compound interacts with its targets through a variety of mechanisms, including binding to receptors or enzymes, modulating their activity, or interfering with their signaling pathways .
Biochemical Pathways
The biochemical pathways affected by the compound are currently unknown. Compounds with similar structures have been shown to affect a variety of pathways, such as the pi3k/akt signaling pathway
Pharmacokinetics
The presence of a piperazine ring in the compound’s structure suggests that it may have favorable pharmacokinetic properties, as piperazine is known to positively modulate the pharmacokinetic properties of a drug substance .
特性
IUPAC Name |
2-[4-(4-fluorophenyl)piperazin-1-yl]-7-(4-methylphenyl)-3H-thieno[3,2-d]pyrimidin-4-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H21FN4OS/c1-15-2-4-16(5-3-15)19-14-30-21-20(19)25-23(26-22(21)29)28-12-10-27(11-13-28)18-8-6-17(24)7-9-18/h2-9,14H,10-13H2,1H3,(H,25,26,29) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YPQMNEMIUWACEW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C2=CSC3=C2N=C(NC3=O)N4CCN(CC4)C5=CC=C(C=C5)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H21FN4OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
420.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。